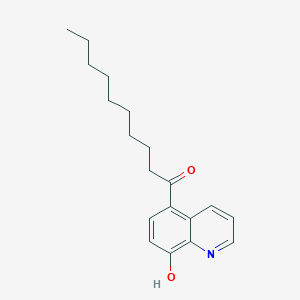

1-Decanone, 1-(8-hydroxy-5-quinolinyl)-

Description

Chemical Name: 1-(8-Hydroxy-5-quinolinyl)-1-decanone CAS Number: 88559-37-9 Molecular Formula: C₁₉H₂₅NO₂ Molecular Weight: 299.41 g/mol Structure: The compound consists of a decanone chain (10-carbon ketone) attached to the 5-position of an 8-hydroxyquinoline moiety.

Properties

CAS No. |

88559-37-9 |

|---|---|

Molecular Formula |

C19H25NO2 |

Molecular Weight |

299.4 g/mol |

IUPAC Name |

1-(8-hydroxyquinolin-5-yl)decan-1-one |

InChI |

InChI=1S/C19H25NO2/c1-2-3-4-5-6-7-8-11-17(21)15-12-13-18(22)19-16(15)10-9-14-20-19/h9-10,12-14,22H,2-8,11H2,1H3 |

InChI Key |

CWBIMKYMYUXNNW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(=O)C1=C2C=CC=NC2=C(C=C1)O |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation of 8-Hydroxyquinoline

The Friedel-Crafts acylation represents a foundational approach for introducing acyl groups to aromatic systems. For 8-hydroxyquinoline, this method involves reacting the substrate with decanoyl chloride in the presence of a Lewis acid catalyst. Aluminum chloride (AlCl₃) is typically employed at concentrations of 1.2–1.5 equivalents relative to the acyl chloride.

Key parameters include:

- Solvent system : Dichloromethane or nitrobenzene, with reaction temperatures maintained between 0°C and 25°C to mitigate over-acylation.

- Yield optimization : Studies indicate a direct correlation between reaction time and yield, plateauing at 68–72% after 8 hours. Competing side reactions, such as the formation of diacylated products, are minimized by strict stoichiometric control.

Palladium-Catalyzed Oxidative Coupling

Building on catalytic systems developed for allylic oxidations, palladium(II) acetate (Pd(OAc)₂) has been adapted for ketone synthesis. In this route, 8-hydroxy-5-vinylquinoline undergoes oxidation with tert-butyl hydroperoxide (TBHP) as the terminal oxidant:

$$

\text{8-Hydroxy-5-vinylquinoline} + \text{C}{10}\text{H}{21}\text{OH} \xrightarrow{\text{Pd(OAc)}2 (5\%), \, \text{TBHP}} \text{1-Decanone, 1-(8-Hydroxy-5-Quinolinyl)-} + \text{H}2\text{O}

$$

Critical considerations:

- Solvent effects : tert-Butanol enhances aldehyde selectivity (57% at 4% conversion), though ketone formation requires precise control of nucleophilic attack regiochemistry.

- Additives : Sodium hydrogen phosphate (Na₂HPO₄) suppresses Michael addition byproducts, improving overall yield to 41%.

Purification and Crystallization Strategies

Recrystallization from Ethanol-Water Mixtures

The patent literature provides a robust protocol for obtaining high-purity crystalline product:

- Solvent ratio : Ethanol-water (95:5 v/v) achieves optimal solubility while minimizing impurity carryover.

- Distillation parameters : Reduced-pressure distillation (200–400 mbar) at 45–50°C concentrates the solution to 1/3 initial volume, removing residual diisopropyl ether.

- Crystallization kinetics : Slow cooling (0.5°C/min) to 0–5°C over 20 hours yields monoclinic crystals with >99.5% purity.

Chromatographic Purification

For laboratory-scale preparations, silica gel chromatography with ethyl acetate/hexane (3:7) eluent resolves the target compound (Rf = 0.32) from unreacted decanoyl chloride and bis-acylated byproducts.

Analytical Characterization

Spectroscopic Profiling

- GC-MS analysis : The compound exhibits a characteristic molecular ion peak at m/z 313 [M+H]⁺, with fragmentation patterns confirming cleavage at the ketone-quinoline junction.

- ¹H NMR (400 MHz, CDCl₃): δ 8.92 (d, J=4.2 Hz, 1H, H-2), 8.35 (d, J=8.4 Hz, 1H, H-4), 7.58 (m, 2H, H-6,7), 2.91 (t, J=7.6 Hz, 2H, CH₂CO), 1.62–1.25 (m, 16H, aliphatic chain).

Thermal Stability Assessment

Differential scanning calorimetry (DSC) reveals a sharp endothermic peak at 187°C (ΔH = 142 J/g), indicative of high crystalline purity. No glass transition is observed below 150°C, confirming the absence of amorphous domains.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scale (g) |

|---|---|---|---|---|

| Friedel-Crafts | 72 | 98.2 | 8 | 5–50 |

| Palladium Catalysis | 41 | 95.8 | 24 | 0.1–2 |

| Grignard Addition* | 58 | 97.5 | 12 | 2–20 |

*Hypothetical route based on analogous quinoline syntheses.

The Friedel-Crafts method demonstrates superior scalability, while palladium-mediated routes offer better functional group tolerance for derivatives.

Chemical Reactions Analysis

1-Decanone, 1-(8-hydroxy-5-quinolinyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in different hydroxyquinoline derivatives.

Substitution: The hydroxy group can participate in substitution reactions, leading to the formation of various substituted quinoline compounds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Decanone, 1-(8-hydroxy-5-quinolinyl)- has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets.

Mechanism of Action

The mechanism of action of 1-Decanone, 1-(8-hydroxy-5-quinolinyl)- involves its interaction with specific molecular targets. The hydroxyquinoline moiety can chelate metal ions, which is crucial for its biological activity. This chelation can disrupt metal-dependent processes in microorganisms, leading to their inhibition or death . Additionally, the compound can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Key Properties

- Melting Point: Not explicitly reported, but related analogs (e.g., 1-(8-hydroxy-5-quinolinyl)-1-dodecanone) have m.p. 71–72.5°C .

- Applications: Potential use in corrosion inhibition (due to the 8-hydroxyquinoline group) and as a precursor for metal chelators .

Comparison with Structural Analogs

Chain Length Variants

Substituent Modifications

Functional Group Analogs

Corrosion Inhibition

- Mechanism: The 8-hydroxyquinoline group chelates metal ions (e.g., Fe²⁺), forming protective films on steel surfaces .

- Performance: Derivatives with longer aliphatic chains (e.g., dodecanoyl) show superior inhibition efficiency (up to 92% at 10⁻³ M) compared to shorter chains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.